molecular formula C17H12Br2O3 B2360911 7-(2-Bromoethoxy)-3-(4-bromophenyl)chromen-4-one CAS No. 903206-63-3

7-(2-Bromoethoxy)-3-(4-bromophenyl)chromen-4-one

Cat. No.: B2360911
CAS No.: 903206-63-3
M. Wt: 424.088
InChI Key: UARAYGURSJVPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Bromoethoxy)-3-(4-bromophenyl)chromen-4-one is a chemical compound with the molecular formula C17H12Br2O3 . It is a complex organic molecule that is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a chromen-4-one core with bromoethoxy and bromophenyl functional groups attached at the 7 and 3 positions, respectively . The average mass of the molecule is 424.083 Da, and the monoisotopic mass is 421.915314 Da .

Scientific Research Applications

  • Synthesis and Biological Activities : A study by Hatzade et al. (2008) explored the synthesis of hydroxy-pyrazolyl-chromen-4H-ones and their O-glucosides, which are structurally related to 7-(2-Bromoethoxy)-3-(4-bromophenyl)chromen-4-one. These compounds were screened for antimicrobial and antioxidant activities, showcasing their potential in biological applications (Hatzade et al., 2008).

  • Antimicrobial Activity and Molecular Modeling : Mandala et al. (2013) synthesized a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds. These derivatives exhibited significant antibacterial and antifungal activities, suggesting the potential of related chromen-4-one compounds in antimicrobial research (Mandala et al., 2013).

  • Regioselective Bromination and Rearrangement : Research by Wang Yang (2010) focused on the regioselective bromination and rearrangement of tetrahydrobenzo[h]chromen-2-one, a process closely related to the synthesis and modification of compounds like this compound. This study could offer insights into the chemical manipulation and potential applications of such compounds (Wang Yang, 2010).

  • Synthesis of Aldose Reductase Inhibitors : Igarashi et al. (2005) described the synthesis of a capillarisin sulfur analogue with aldose reductase inhibitory activity, starting from a chromen-4-one derivative. This suggests the utility of chromen-4-one structures in the synthesis of biologically active molecules (Igarashi et al., 2005).

  • Intramolecular Palladium-Catalyzed Acylation : Yue et al. (2017) developed a method for synthesizing 4H-chromen-4-ones through palladium-catalyzed intramolecular acylation. This process is relevant for the synthesis of flavonoids and could apply to the synthesis of compounds similar to this compound (Yue et al., 2017).

Safety and Hazards

The safety and hazards associated with 7-(2-Bromoethoxy)-3-(4-bromophenyl)chromen-4-one are not explicitly mentioned in the available literature. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

7-(2-bromoethoxy)-3-(4-bromophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2O3/c18-7-8-21-13-5-6-14-16(9-13)22-10-15(17(14)20)11-1-3-12(19)4-2-11/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARAYGURSJVPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.